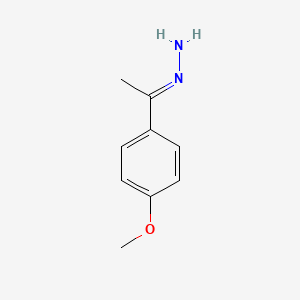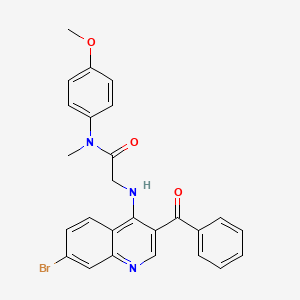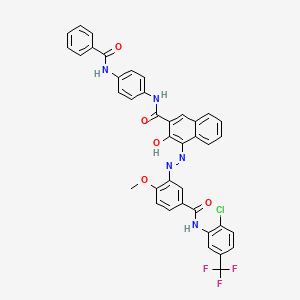
1-(4-Methoxyphenyl)ethylidenehydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its hydrazone functional group attached to a methoxy-substituted phenyl ring.
Métodos De Preparación
1-(4-METHOXYPHENYL)ETHANONE HYDRAZONE can be synthesized through the reaction of 1-(4-methoxyphenyl)ethanone with hydrazine hydrate under acidic or basic conditions . The reaction typically involves refluxing the reactants in ethanol or methanol as solvents. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
1-(4-METHOXYPHENYL)ETHANONE HYDRAZONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-METHOXYPHENYL)ETHANONE HYDRAZONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(4-METHOXYPHENYL)ETHANONE HYDRAZONE involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
1-(4-METHOXYPHENYL)ETHANONE HYDRAZONE can be compared with other hydrazone derivatives, such as:
1-(4-METHOXYPHENYL)ETHANONE HYDRAZONE: Similar in structure but with different substituents on the phenyl ring.
1-(4-CHLOROPHENYL)ETHANONE HYDRAZONE: Contains a chlorine substituent instead of a methoxy group.
1-(4-NITROPHENYL)ETHANONE HYDRAZONE: Contains a nitro substituent instead of a methoxy group
Propiedades
Número CAS |
1081838-29-0 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
(E)-1-(4-methoxyphenyl)ethylidenehydrazine |
InChI |
InChI=1S/C9H12N2O/c1-7(11-10)8-3-5-9(12-2)6-4-8/h3-6H,10H2,1-2H3/b11-7+ |
Clave InChI |
ADNJIMDVLSCPOA-YRNVUSSQSA-N |
SMILES isomérico |
C/C(=N\N)/C1=CC=C(C=C1)OC |
SMILES canónico |
CC(=NN)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12740331.png)





